molecular formula C10H10N2O2 B1499586 2-(4-Amino-1H-indol-3-yl)acetic acid CAS No. 79473-07-7

2-(4-Amino-1H-indol-3-yl)acetic acid

Cat. No. B1499586
CAS RN: 79473-07-7
M. Wt: 190.2 g/mol
InChI Key: SDPOFDFMKDAWBG-UHFFFAOYSA-N
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Description

2-(4-Amino-1H-indol-3-yl)acetic acid is a derivative of indole, containing a carboxymethyl substituent . It is a colorless solid that is soluble in polar organic solvents .


Synthesis Analysis

The synthesis of 2-(4-Amino-1H-indol-3-yl)acetic acid involves several steps. The yield is around 74%, with a melting point of 215°C . The reaction is also catalyzed by L-proline, Amberlite, IRA-400 Cl resin, and polyaniline-fluoroboric acid-dodecyl hydrogen sulfate salt (PANI-HBF 4) .


Molecular Structure Analysis

The molecular weight of 2-(4-Amino-1H-indol-3-yl)acetic acid is 190.2 . The InChI code is 1S/C10H10N2O2/c11-8-2-1-3-9-7 (8)4-5-12 (9)6-10 (13)14/h1-5H,6,11H2, (H,13,14) .


Chemical Reactions Analysis

Indole-3-acetic acid (IAA, 3-IAA), a similar compound, is the most common naturally occurring plant hormone of the auxin class . It is predominantly produced in cells of the apex (bud) and very young leaves of a plant . Plants can synthesize IAA by several independent biosynthetic pathways .


Physical And Chemical Properties Analysis

2-(4-Amino-1H-indol-3-yl)acetic acid is a powder with a melting point of 207-209°C . It is insoluble in water but soluble in ethanol to 50mg/ml .

Mechanism of Action

As an auxin, IAA has many different effects, such as inducing cell elongation and cell division with all subsequent results for plant growth and development . On a larger scale, IAA serves as a signaling molecule necessary for the development of plant organs and coordination of growth .

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

properties

IUPAC Name

2-(4-amino-1H-indol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c11-7-2-1-3-8-10(7)6(5-12-8)4-9(13)14/h1-3,5,12H,4,11H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDPOFDFMKDAWBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)NC=C2CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80668546
Record name (4-Amino-1H-indol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80668546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Amino-1H-indol-3-yl)acetic acid

CAS RN

79473-07-7
Record name (4-Amino-1H-indol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80668546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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